2,4-Decadienoic acid, ethyl ester, (E,Z)-

Overview

Description

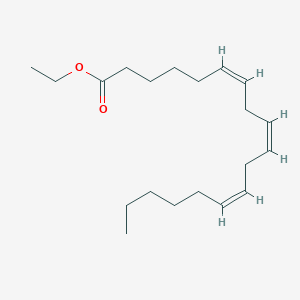

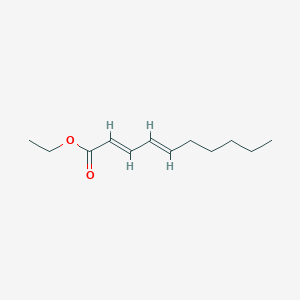

2,4-Decadienoic acid, ethyl ester, (E,Z)-, commonly referred to as 2,4-DEE, is a compound used in a variety of scientific research applications. It is a fatty acid ester with two double bonds, one in the cis configuration and one in the trans configuration. It is a colorless liquid with a faint odor and is soluble in water and alcohol. 2,4-DEE has a wide range of applications in scientific research, including in biochemistry, physiology, and molecular biology.

Scientific Research Applications

Biological Efficacy in Pest Control

- Kairomonal Attractant for Codling Moth : Studies have demonstrated that Ethyl (E,Z)-2,4-decadienoate, also known as pear ester, acts as a kairomonal attractant for both adult and larval stages of the codling moth, Cydia pomonella. It has been used to enhance the performance of granulovirus-based insecticides in apple orchards by interfering with the moth's host location behavior, leading to increased larval mortality (Schmidt et al., 2008). Similarly, other research indicated its potential in attracting codling moth larvae, offering new avenues for pest control in fruit orchards (Knight & Light, 2001).

Electrophysiological Responses and Field Applications

- Response of Various Tortricid Species : Electroantennographic studies revealed that Ethyl (E,Z)-2,4-decadienoate is effective in attracting various tortricid species, including the chestnut tortricids and the green budmoth. Field trapping experiments confirmed its attractiveness, suggesting its broader application in pest management (Schmidt et al., 2007).

Aroma Compound Recovery and Applications

- Recovery from Fruit Juices : Research has been conducted on the adsorption of ethyl-2,4-decadienoate from aqueous phases, such as fruit juices, using granular activated carbon. This process aids in the recovery of this important aroma component, potentially beneficial for food flavoring and fragrance industries (Diban et al., 2007).

Potential in Integrated Pest Management

- Tool for Cydia pomonella Control : Studies have shown that application of the pear ester on apple and pear fruits can reduce the entry and damage caused by Cydia pomonella larvae. This highlights its potential in direct control strategies and in improving the efficacy of larvicidal insecticides (Pasqualini et al., 2005).

Contribution to Flavor and Fragrance Industry

- Flavor Component of Bartlett Pear : The compound has been identified as a key flavor component in Bartlett pears, contributing significantly to their characteristic aroma. This aspect has implications for the flavoring and fragrance industries, especially in the synthesis of pear-like aromas (Jennings et al., 1964).

Safety and Hazards

The safety and hazards associated with “2,4-Decadienoic acid, ethyl ester, (E,Z)-” include causing skin irritation and being very toxic to aquatic life with long-lasting effects . Precautions include washing hands thoroughly after handling, avoiding release to the environment, and wearing eye protection, face protection, protective clothing, and protective gloves .

Mechanism of Action

Target of Action

Ethyl-2,4-decadienoate is primarily used in the flavor and fragrance industry . It is known for its intense fruity flavor and pear-like taste and odor . Therefore, its primary targets are the olfactory receptors that detect these flavors and fragrances.

Mode of Action

The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a sensory response. This response is then translated into the perception of a fruity, pear-like flavor and odor .

Biochemical Pathways

By binding to olfactory receptors, it triggers a cascade of biochemical reactions that result in the perception of its characteristic flavor and fragrance .

Result of Action

The primary result of Ethyl-2,4-decadienoate’s action is the perception of a fruity, pear-like flavor and odor. This is achieved through its interaction with the olfactory receptors and the subsequent sensory response .

Action Environment

The action, efficacy, and stability of Ethyl-2,4-decadienoate can be influenced by various environmental factors. For instance, the compound’s volatility and therefore its ability to reach olfactory receptors can be affected by temperature and humidity. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and exposure to light or oxygen .

Biochemical Analysis

Biochemical Properties

Ethyl-2,4-decadienoate is known to interact with sensory cells responding to the main C. pomonella sex pheromone . The electroantennographic responses of different tortricids species to Ethyl-2,4-decadienoate were found to be dose-dependent .

Cellular Effects

Ethyl-2,4-decadienoate, due to its volatile nature, can influence cell function by interacting with sensory cells. It is detected by these cells and triggers a response that attracts both male and female codling moths .

Molecular Mechanism

The molecular mechanism of Ethyl-2,4-decadienoate involves its interaction with sensory cells. These cells detect the chemical, triggering a response that attracts the moths. This suggests that Ethyl-2,4-decadienoate may bind to specific receptors on the sensory cells, initiating a signal transduction pathway that leads to the attraction behavior .

Temporal Effects in Laboratory Settings

Its attractiveness to codling moth has been confirmed in field-trapping experiments .

Dosage Effects in Animal Models

In animal models, specifically the codling moth, the attractiveness of Ethyl-2,4-decadienoate was found to be dose-dependent

Metabolic Pathways

As a fatty acid ethyl ester, it may be metabolized by esterases to produce ethanol and decadienoic acid .

properties

IUPAC Name |

ethyl (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCRGEVPIBLWAY-QNRZBPGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041357 | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow oil; light fruity note | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

70.00 to 72.00 °C. @ 0.05 mm Hg | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fat; Insoluble in water, soluble (in ethanol) | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.917-0.920 | |

| Record name | Ethyl trans-2-cis-4-decadienoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

3025-30-7, 7328-34-9 | |

| Record name | Ethyl (E,Z)-2,4-decadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2E,4Z)-decadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienoic acid, ethyl ester, (2E,4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl (2E,4Z)-deca-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E,4Z)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (2E,4E)-2,4-decadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2,4-DECADIENOATE, (2E,4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79P6KS9Y5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2Z,4E-decadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036599 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pear ester impact codling moth (CM) larvae, and what are the downstream effects?

A: Pear ester acts as a kairomone for codling moth larvae, eliciting attraction and arrestment behaviors. [] When applied as a spray adjuvant alongside insecticides, microencapsulated pear ester (PE-MEC) can increase the efficacy of pest control. This is achieved by disrupting the larvae's ability to locate their host plant, thereby prolonging their exposure to the insecticide and ultimately increasing mortality. [] Research indicates that the emission of pear ester from PE-MEC is concentration-dependent and can affect neonate larvae for up to two weeks after application. []

Q2: What is the structural characterization of pear ester?

A: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula of Ethyl (2E,4Z)-2,4-decadienoate is C12H20O2. It is crucial to highlight the (2E,4Z) configuration in the name, indicating the specific arrangement of double bonds within the molecule, which directly influences its biological activity. []

Q3: Can pear ester be used to attract other insects besides codling moths?

A: Yes, research has shown that pear ester, in combination with acetic acid, can attract the apple clearwing moth (Synanthedon myopaeformis). [] This finding suggests that pear ester may act as a host location stimulus for a broader range of insect species than previously thought, potentially opening new avenues for pest management strategies. [] Notably, the combination of pear ester and acetic acid attracted a significant proportion of female moths, indicating its potential use as a female-targeted attractant. []

Q4: Are there any studies on the stability of pear ester under different conditions?

A: While the provided abstracts do not delve into specific stability studies of pear ester itself, one study investigates the use of granular activated carbon for its recovery. [] This suggests that pear ester might be susceptible to degradation or loss under certain conditions, necessitating strategies for its effective recovery and potentially influencing its formulation and shelf-life in practical applications.

Q5: What are the potential applications of pear ester in food science?

A: One study explored the enzymatic synthesis of cis-pellitorine, a taste-active compound found in tarragon, using pear ester as a starting material. [] This research highlights the potential of pear ester as a precursor for synthesizing valuable flavor compounds, expanding its potential applications beyond pest management and into the realm of food science and flavor chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)